
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a chiral compound that contains a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of a suitable epoxide with 1H-1,2,4-triazole under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or water. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学的研究の応用
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to form strong interactions with metal ions, which can be exploited in various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: Similar structure but with an additional carbon in the alkyl chain.
(2S)-1-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but with one less carbon in the alkyl chain.
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Uniqueness
(2S)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can lead to different biological activities and chemical reactivities compared to its analogs. The presence of the triazole ring also imparts unique properties, such as the ability to form strong interactions with metal ions and participate in various biochemical pathways.
特性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
(2S)-1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3/t5-/m0/s1 |
InChIキー |
DGWHDIYEULVUTH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](CN1C=NC=N1)O |
正規SMILES |
CC(CN1C=NC=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


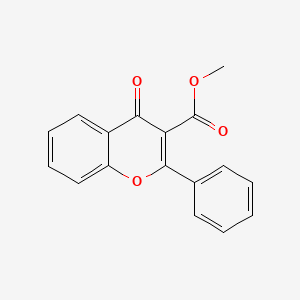
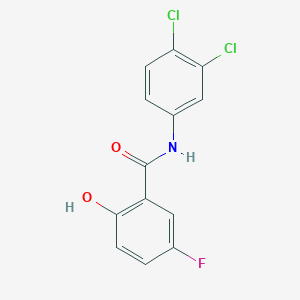
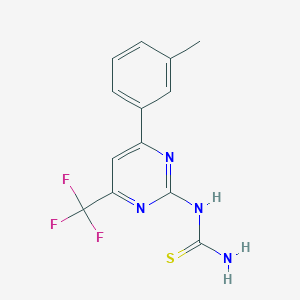
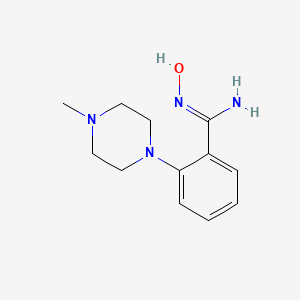
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)

![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
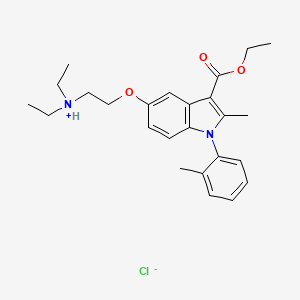
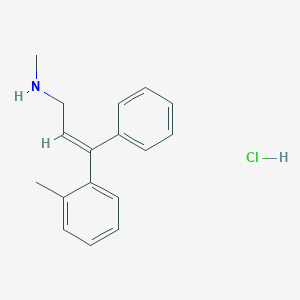
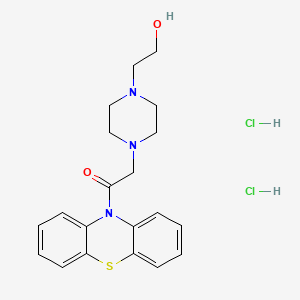
![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
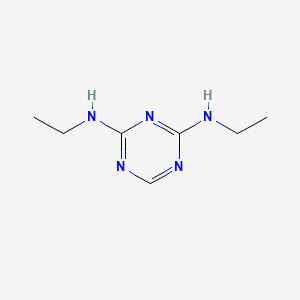
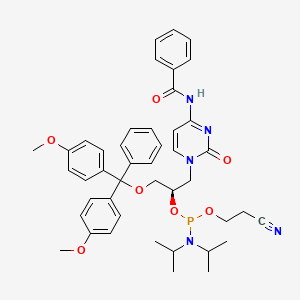
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
